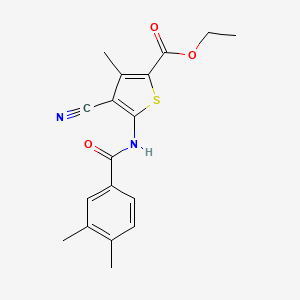

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano group at position 4, a 3,4-dimethylbenzamido moiety at position 5, and a methyl substituent at position 2. The ethyl ester group at position 2 enhances its solubility in organic solvents, making it suitable for synthetic modifications and pharmacological screenings. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, followed by acylation with 3,4-dimethylbenzoyl chloride . Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and hydrophobic (3,4-dimethylbenzamido) groups, which are critical for modulating biological activity and binding interactions in therapeutic applications .

Properties

Molecular Formula |

C18H18N2O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

ethyl 4-cyano-5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C18H18N2O3S/c1-5-23-18(22)15-12(4)14(9-19)17(24-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |

InChI Key |

AZESZNWASXDUDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

Attachment of the dimethylbenzoyl group: This can be done through acylation reactions using dimethylbenzoyl chloride.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the dimethylbenzoyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The thiophene ring provides structural stability and contributes to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Key Observations:

Electron-Withdrawing Groups: The cyano group at position 4 is conserved across analogs, enhancing electrophilicity and facilitating interactions with biological targets .

Halogen Effects : Bromine in compound 4c increases antifungal activity due to enhanced electrophilicity and halogen bonding, whereas chlorine in compound 74 improves cytotoxicity against lung and breast cancer cells .

Key Observations:

Gewald Reaction Efficiency: The Gewald method consistently yields >70% for 2-aminothiophene precursors, enabling scalable synthesis .

Anticancer Activity:

- Compound 74 (chlorostyryl derivative) showed IC₅₀ values 2–3× lower than doxorubicin against MCF-7 and NCI-H460 cells, attributed to chloro-enhanced DNA intercalation .

- The target compound’s 3,4-dimethylbenzamido group may mimic tyrosine kinase inhibitors (e.g., gefitinib), though specific data are pending .

Antifungal Activity:

Material Science:

- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate demonstrated a 4.082 eV bandgap in NCC/PEDOT thin films, enabling Hg²⁺ sensing with 0.1 ppm detection limits .

Biological Activity

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiophene Ring : A five-membered ring containing sulfur.

- Cyano Group : A nitrile functional group contributing to its reactivity.

- Amide Moiety : The presence of a dimethylbenzamide enhances its interaction with biological targets.

This unique combination of functional groups contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

Research has indicated that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Its derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial activity.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The mechanisms include:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes that play crucial roles in inflammation and tumor growth.

- Receptor Modulation : The compound may modulate receptor activity, affecting cellular signaling pathways associated with inflammation and cancer progression.

Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers in vitro when tested on human macrophages. The compound demonstrated an IC50 value of 25 µM, indicating potent activity against inflammation-induced cytokine release .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of this compound against breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Contains an amino group instead of an amide | Exhibits significant anti-inflammatory activity |

| Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | Chlorine substitution on the acetamide | Enhanced antimicrobial properties |

| Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate | Methoxy group instead of a dimethyl group | Altered solubility and reactivity |

This table highlights how variations in chemical structure can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.